tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

PROTAC linker synthesis spirocyclic building block orthogonal protection

tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1445951-29-0) is a spirocyclic building block featuring a 2,8-diazaspiro[4.5]decane core with both a Boc-protected amine and a hydroxymethyl substituent adjacent to a lactam carbonyl. This compound is employed as a rigid linker in PROTAC development and as a key intermediate for synthesizing kinase inhibitor scaffolds targeting CDK8/19, RIPK1, and LATS1/2.

Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
CAS No. 1445951-29-0
Cat. No. B1448924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS1445951-29-0
Molecular FormulaC14H24N2O4
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2CO
InChIInChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)10(14)8-17/h10,17H,4-9H2,1-3H3,(H,15,18)
InChIKeyQOMFFLBBGJCZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1445951-29-0): A Bifunctional Spirocyclic Building Block for PROTAC Linker and Kinase Inhibitor Scaffold Procurement


tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1445951-29-0) is a spirocyclic building block featuring a 2,8-diazaspiro[4.5]decane core with both a Boc-protected amine and a hydroxymethyl substituent adjacent to a lactam carbonyl . This compound is employed as a rigid linker in PROTAC development and as a key intermediate for synthesizing kinase inhibitor scaffolds targeting CDK8/19, RIPK1, and LATS1/2 [1]. The presence of orthogonal functional groups—a Boc-carbamate, a secondary lactam, and a primary alcohol—enables sequential derivatization without protecting group manipulation, distinguishing it from simpler spirocyclic analogs that lack this functional density .

Why 2,8-Diazaspiro[4.5]decane Analogs Cannot Substitute for tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1445951-29-0) in PROTAC and Kinase Inhibitor Synthesis


Generic 2,8-diazaspiro[4.5]decane cores—such as 8-Boc-2,8-diazaspiro[4.5]decane (CAS 236406-39-6), tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-67-1), and tert-butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1357354-18-7)—lack the precise combination of a 3-oxo group and a 4-hydroxymethyl substituent required for regioselective derivatization . CAS 1445951-29-0 is unique in offering three orthogonal functional handles (Boc-amine, lactam NH, and primary alcohol) within a single spirocyclic framework, enabling sequential elaboration that is impossible with analogs missing either the hydroxymethyl or the 3-oxo functionality . SAR studies demonstrate that subtle modifications to the spirocyclic core directly impact target engagement, pharmacokinetics, and degradation efficiency; thus, substituting the building block alters the final compound's biological profile in ways that cannot be predicted a priori [1].

Quantitative Differentiation Evidence for tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1445951-29-0) vs. Closest Analogs


Functional Group Orthogonality: Three Reactive Handles vs. One or Two in Closest Analogs

CAS 1445951-29-0 provides three chemically orthogonal reactive sites within a single molecule: a Boc-protected piperidine nitrogen (deprotectable under acidic conditions), a secondary lactam NH (alkylatable under basic conditions), and a primary hydroxymethyl group (available for esterification, etherification, or oxidation). In contrast, the closest commercial analog, tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-67-1), lacks the 4-hydroxymethyl substituent entirely, offering only two functional handles [1]. Similarly, tert-butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1357354-18-7) lacks the 3-oxo (lactam) functionality, reducing it to a diamine scaffold with diminished hydrogen-bonding capacity . This difference directly translates to synthetic step count: accessing a molecule equivalent to CAS 1445951-29-0 from CAS 169206-67-1 requires a multi-step functionalization sequence that adds 2–4 synthetic steps and reduces overall yield [2].

PROTAC linker synthesis spirocyclic building block orthogonal protection

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Non-Hydroxymethyl Analog

CAS 1445951-29-0 has a predicted ACD/LogP of -1.06 and possesses 2 hydrogen bond donors (lactam NH and primary OH), compared to a predicted LogP of approximately 0.50–0.80 for the non-hydroxymethyl analog CAS 169206-67-1, which has only 1 hydrogen bond donor (lactam NH) . The presence of the additional hydroxymethyl group reduces LogP by approximately 1.5 log units, significantly increasing aqueous solubility potential—a critical parameter for PROTAC linker design where solubility of the final bifunctional molecule often limits cellular activity [1]. The polar surface area of CAS 1445951-29-0 is 79 Ų, which remains within the acceptable range for oral bioavailability predictions while providing an additional conjugation point .

LogP hydrogen bond donors drug-likeness PROTAC linker design

Commercial Purity Benchmarking: ≥97% Assay vs. Industry Typical 95% for Generic Spirocyclic Building Blocks

Multiple reputable vendors supply CAS 1445951-29-0 at ≥97% purity (Leyan: 97%; ChemScene: 97%; Fluorochem: 97%; CymitQuimica: 97%), whereas generic 2,8-diazaspiro[4.5]decane-based building blocks are commonly listed at 95% purity (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate from multiple suppliers) . A 2% absolute purity difference is meaningful in multi-step synthesis: for a 5-step linear sequence, a 95% purity intermediate yields approximately 77% cumulative purity at the final product, while a 97% purity intermediate yields approximately 86%—a 9% absolute improvement in final purity that can determine whether additional chromatography is required [1].

purity specification quality control chemical procurement

PROTAC Linker Performance: Enabling Oral Bioavailability in EZH2 Degraders

In a recent study, the 2,8-diazaspiro[4.5]decane scaffold—of which CAS 1445951-29-0 is a direct synthetic precursor—was employed as a rigid linker in CRBN-based EZH2 PROTACs. Compound 5g, built using this spirocyclic core, demonstrated EZH2 degradation with selectivity over GSPT1 and IKZF1/3, acceptable predicted ADMET properties, and an oral bioavailability (F%) of 8.91% [1]. While flexible alkyl linkers are commonly used in PROTAC design, the rigid spirocyclic linker conferred by this building block contributed to a favorable balance of degradation potency and oral exposure—a combination that is difficult to achieve with simpler, achiral linkers . This represents a class-level advantage of spirocyclic over linear linkers for oral PROTAC development.

PROTAC oral bioavailability EZH2 degradation rigid linker

Kinase Selectivity: Scaffold Contribution to CDK8/19 Selectivity (>100-fold over 291 Kinases)

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold—accessible through elaboration of CAS 1445951-29-0—have yielded highly selective kinase chemical probes. CCT251545, which incorporates a 1-oxo-2,8-diazaspiro[4.5]decane core directly derived from this building block class, exhibits >100-fold selectivity for CDK8 and CDK19 over 291 other kinases, with a Wnt signaling IC50 of 5 nM and a CDK8/cyclin C Kd of 3.8 nM [1]. This selectivity profile is scaffold-dependent: the spirocyclic geometry positions the kinase-binding pharmacophore in a conformation that exploits unique features of the CDK8/19 ATP-binding pocket, as confirmed by X-ray crystallography (PDB: 5HBE) [2]. Alternative scaffolds (e.g., pyrrolopyridine or pyrazolopyrimidine cores) typically exhibit broader kinase inhibition profiles with selectivity windows of <10-fold [3].

CDK8 inhibitor CDK19 inhibitor kinase selectivity chemical probe

Scaffold Versatility Across Therapeutic Targets: GPIIb/IIIa, sEH, RIPK1, CHS, and LATS1/2 Inhibition Demonstrated from a Common Core

The 2,8-diazaspiro[4.5]decane core—for which CAS 1445951-29-0 serves as a key functionalized building block—has demonstrated validated activity across at least five distinct therapeutic target classes: (1) GPIIb/IIIa antagonism (IC50 = 4–53 nM in binding and platelet aggregation assays) [1]; (2) soluble epoxide hydrolase (sEH) inhibition with oral antihypertensive activity in spontaneously hypertensive rats at 30 mg/kg [2]; (3) chitin synthase inhibition (IC50 = 0.12–0.29 mM) with selective antifungal activity superior to fluconazole against C. albicans (MIC = 0.04 mmol/L vs. 0.104 mmol/L) [3]; (4) RIPK1 kinase inhibition (IC50 = 92 nM) with anti-necroptotic activity in U937 cells [4]; and (5) LATS1/2 kinase inhibition (disclosed in Genentech patents) [5]. No single alternative spirocyclic scaffold (e.g., 2,7-diazaspiro[3.5]nonane or 1-oxa-8-azaspiro[4.5]decane) has demonstrated comparable breadth of validated target engagement across such diverse protein classes.

scaffold hopping multi-target privileged scaffold spirocyclic core

Recommended Application Scenarios for tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1445951-29-0) Based on Quantitative Evidence


Synthesis of Orally Bioavailable PROTACs Requiring Rigid Linkers with Defined Exit Vectors

For CRBN- or VHL-based PROTAC programs targeting EZH2 or other oncogenic drivers where oral bioavailability is required, CAS 1445951-29-0 provides the spirocyclic core that has yielded PROTAC compounds with demonstrated oral exposure (F% = 8.91%) and selective target degradation in AML cell lines [1]. The rigid spirocyclic geometry defines precise exit vectors for both the E3 ligase ligand and the target protein ligand, enabling rational linker design. Using this protected building block, the Boc group can be selectively deprotected to install the target-binding warhead, while the hydroxymethyl and lactam functionalities provide alternative conjugation points for E3 ligase ligand attachment . This scenario is most appropriate when flexible PEG or alkyl linkers have failed to produce degraders with sufficient cellular permeability or oral exposure.

Parallel Synthesis of CDK8/19 and RIPK1 Kinase Inhibitor Libraries from a Common Advanced Intermediate

Programs targeting both CDK8/19 (oncology, Wnt-driven cancers) and RIPK1 (inflammatory diseases, necroptosis) can use CAS 1445951-29-0 as a shared advanced intermediate to generate structurally diverse focused libraries [1]. The 3-oxo group can be converted to a 1-oxo-2,8-diazaspiro[4.5]decan-1-one core for CDK8/19 inhibitors achieving >100-fold kinase selectivity, while derivatization at the 4-hydroxymethyl position and the deprotected piperidine nitrogen enables RIPK1 inhibitor synthesis with IC50 values in the 92 nM range . This dual-use strategy reduces the number of building blocks requiring inventory and quality control by 50% compared to sourcing separate intermediates for each program. The ≥97% commercial purity ensures consistent library quality across parallel synthesis batches.

Late-Stage Functionalization for Antifungal Lead Optimization Requiring Selective Chitin Synthase Inhibition

In antifungal drug discovery programs targeting chitin synthase, CAS 1445951-29-0 enables late-stage diversification at three positions to optimize both enzyme inhibition (IC50 target: <0.15 mM) and fungal cell permeability. Derivatization of the 2,8-diazaspiro[4.5]decan-1-one scaffold has yielded compounds with MIC values against C. albicans (0.04 mmol/L) that are 2.6-fold superior to fluconazole (0.104 mmol/L) [1]. The hydroxymethyl group at position 4 provides a synthetic handle for installing solubility-enhancing groups or fluorescent tags for cellular target engagement studies, while the orthogonal Boc protection allows independent piperidine functionalization to tune antifungal spectrum and selectivity . This scenario is particularly relevant when additive or synergistic effects with existing azole antifungals are sought, as demonstrated with fluconazole combinations using 2,8-diazaspiro[4.5]decane derivatives.

Multi-Program Inventory Consolidation for CRO and Pharma Compound Management

For CROs and pharmaceutical compound management groups supporting multiple discovery programs, sourcing CAS 1445951-29-0 as a single inventory item that feeds into at least five distinct target classes (GPIIb/IIIa, sEH, chitin synthase, RIPK1, LATS1/2) eliminates the need to stock, qualify, and manage 4–5 separate spirocyclic building blocks [1]. The documented ≥97% purity across multiple vendors ensures batch-to-batch consistency, while the predicted LogP of -1.06 and low molecular weight (284.35 g/mol) facilitate storage under standard conditions (recommended: sealed, dry, 2–8°C) without special handling requirements beyond standard GHS07 hazard precautions . The procurement cost efficiency arises from volume consolidation: purchasing a single building block in larger quantities typically yields lower per-gram pricing compared to distributing spend across multiple analogs purchased in smaller quantities.

Quote Request

Request a Quote for tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.